4-Amino-6-chloropyrimidine-5-carboxamide
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Overview
Description
4-Amino-6-chloropyrimidine-5-carboxamide is a heterocyclic aromatic compound with the molecular formula C5H5ClN4O and a molecular weight of 172.57 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloropyrimidine-5-carboxamide typically involves the reaction of 4,6-dichloropyrimidine with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atoms with amino groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Ammonia, amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while oxidation reactions can produce nitro derivatives .
Scientific Research Applications
4-Amino-6-chloropyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes such as inflammation, viral replication, or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-6-chloropyrimidine-5-carboxamide include:
- 4-Amino-5-chloropyrimidine
- 4-Amino-6-chloropyrimidine-5-carboxaldehyde
- 4,6-Dichloropyrimidine-5-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. For example, the presence of both an amino group and a carboxamide group allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C5H5ClN4O |
---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
4-amino-6-chloropyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H5ClN4O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H,(H2,8,11)(H2,7,9,10) |
InChI Key |
MOHFMSMLHFWEGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(=O)N)N |
Origin of Product |
United States |
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